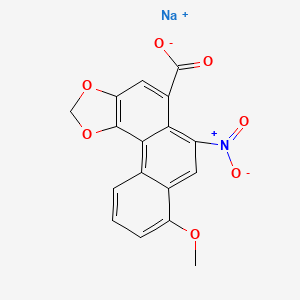

Sodium aristolochate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVOPWJSBBMGBR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10NNaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020099 |

Source

|

| Record name | Sodium aristolochate-I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10190-99-5 |

Source

|

| Record name | Sodium aristolate 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aristolochate-I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ARISTOLOCHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTM3D3H78E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Toxicokinetics of Sodium Aristolochate in Murine Models

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Urgency of Aristolochic Acid Toxicokinetics

Aristolochic acids (AAs), a group of nitrophenanthrene carboxylic acids found in Aristolochia species, are potent nephrotoxins and carcinogens.[1][2][3] The consumption of AA-containing herbal remedies has been linked to a devastating renal disease known as Aristolochic Acid Nephropathy (AAN), which is characterized by progressive tubulointerstitial nephritis leading to end-stage renal failure.[4][5][6] Furthermore, AAs are classified as Group 1 carcinogens, primarily associated with upper urothelial carcinoma.[7] Given the significant human health risks, a thorough understanding of the toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of these compounds is paramount for risk assessment and the development of potential therapeutic interventions. Murine models serve as a cornerstone in this endeavor, providing critical insights into the in vivo behavior of AAs.[4][8] This guide synthesizes the current state of knowledge on the toxicokinetics of sodium aristolochate, the salt form often used in experimental studies, in these preclinical models.

Section 1: The Journey of a Toxin: ADME of Sodium Aristolochate

The toxicological profile of a compound is intrinsically linked to its journey through the body. For sodium aristolochate, this journey is characterized by rapid absorption, wide distribution with a concerning affinity for the kidney, extensive metabolic activation and detoxification, and eventual elimination.

Absorption: A Rapid Entry

Following oral administration in murine models, aristolochic acid I (AA-I), the most abundant and toxic of the AAs, is rapidly and completely absorbed from the gastrointestinal tract.[9][10] This rapid absorption is a critical factor in its toxicity, as it leads to a swift onset of systemic exposure. Studies in rats have shown a time to peak plasma concentration (Tpeak) ranging from 0.62 to 1.35 hours.[11] The bioavailability of AAs can be influenced by dietary factors; for instance, high-fat and high-sucrose diets have been shown to enhance intestinal absorption and subsequently increase the formation of DNA adducts in mice.[12][13]

Distribution: Targeting the Kidney

Once absorbed, AA-I and its metabolites are widely distributed throughout the body.[11][14] However, a critical and defining feature of AA toxicokinetics is its accumulation in the kidney.[10][11] This organ-specific accumulation is a key determinant of its profound nephrotoxicity. The severity of renal impairment in rats has been directly correlated with the concentration of aristolactam-I (AL-I), a major metabolite, in the kidney.[11] This targeted distribution underscores the vulnerability of renal tissue to AA-induced damage. In addition to the kidney, AAs and their metabolites can be found in the liver and other organs.[11]

Metabolism: A Double-Edged Sword

The metabolism of aristolochic acids is a complex process involving both detoxification and bioactivation pathways, primarily occurring in the liver and kidney.[1][15] These metabolic transformations are central to the dual toxic properties of AAs: nephrotoxicity and carcinogenicity.

The primary metabolic pathways include:

-

Nitroreduction: This is the critical bioactivation step. The nitro group of AA-I is reduced, leading to the formation of a reactive N-acylnitrenium ion. This electrophilic intermediate readily binds to DNA, forming stable DNA adducts that are considered the primary drivers of the mutagenic and carcinogenic effects of AAs.[1] These DNA adducts have been detected in patient biopsy samples even 20 years after exposure.[1]

-

O-demethylation: This process converts AA-I to aristolochic acid Ia.[15][16]

-

Reduction to Aristolactams: AA-I is also metabolized to its corresponding lactam, aristolactam I (AL-I).[1][17] AL-I can be further metabolized by O-demethylation to aristolactam Ia, which is a principal metabolite found in urine and feces.[1][16]

The interplay between these metabolic pathways determines the ultimate toxic outcome. While the formation of aristolactams can be considered a detoxification pathway to some extent, the nitroreduction pathway leads to the generation of the ultimate carcinogenic species.

Caption: Metabolic activation and detoxification of Aristolochic Acid I.

Excretion: The Way Out

Aristolochic acids and their metabolites are primarily excreted through urine and feces.[1][18] The major metabolite found in both urine and feces is aristolactam Ia.[16][17] Studies in rats have shown that approximately 46% of an administered dose of AA-I is excreted in the urine as aristolactam Ia, with about 37% found in the feces.[16][17] The renal clearance of AA-I involves filtration and tubular reabsorption, while its metabolites are actively secreted.[15] Some studies have suggested the possibility of enterohepatic recirculation of AA-I, which could contribute to its sustained toxicity.[19]

Section 2: Quantifying the Threat: Analytical Methodologies

Accurate and sensitive analytical methods are crucial for delineating the toxicokinetic profile of sodium aristolochate. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard techniques for the quantification of AAs and their metabolites in various biological matrices.[20]

Sample Preparation: The Critical First Step

The complexity of biological matrices such as plasma, urine, and tissue homogenates necessitates a robust sample preparation protocol to remove interfering substances and concentrate the analytes of interest. A typical workflow involves:

-

Protein Precipitation: For plasma samples, this is often the initial step to remove high-abundance proteins. Acetonitrile is a commonly used precipitating agent.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are employed to further clean up the sample and enrich the analytes. SPE with specific cartridges can provide a high degree of selectivity.[21]

-

Evaporation and Reconstitution: The cleaned-up extract is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the mobile phase of the analytical system.

LC-MS/MS: The Gold Standard for Quantification

LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of AAs and their metabolites.[22][23]

Key Parameters for a Validated LC-MS/MS Method:

-

Chromatographic Separation: A C18 reversed-phase column is typically used to separate AA-I, AA-II, and their metabolites. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the instrument of choice. This allows for the specific detection and quantification of each analyte by monitoring a specific precursor-to-product ion transition.

-

Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

-

Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[22]

Table 1: Representative Pharmacokinetic Parameters of Aristolochic Acid I in Rodents

| Parameter | Value (Rats) | Reference |

| Tmax (h) | 0.62 - 1.35 | [11] |

| T1/2α (h) | 0.45 - 1.03 | [11] |

| T1/2β (h) | 6.10 - 6.54 | [11] |

| AUC (µg/(ml·h)) | 33.10 - 35.22 | [11] |

| CL (ml/(min·kg)) | 3.02 - 1.41 | [11] |

Note: These values are illustrative and can vary depending on the dose, route of administration, and specific experimental conditions.

Section 3: In Vivo Murine Models: Experimental Design and Protocols

Well-designed in vivo studies in mice are essential for elucidating the toxicokinetics of sodium aristolochate and its link to nephrotoxicity.[6][24]

Animal Model Selection and Husbandry

-

Species and Strain: C57BL/6 and BALB/c mice are commonly used strains. The choice of strain should be justified based on the specific research question.

-

Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A suitable acclimatization period is necessary before the start of the experiment.

Dosing and Administration

-

Dose Selection: The doses of sodium aristolochate should be carefully selected to induce the desired toxicological endpoint without causing excessive acute toxicity. LD50 values for aristolochic acid in mice range from 56 to 203 mg/kg orally.[8]

-

Route of Administration: Oral gavage is the most common and clinically relevant route of administration, mimicking human exposure through herbal remedies.[11] Intravenous administration can also be used to study the disposition of the compound independent of absorption.[8]

-

Vehicle: Sodium aristolochate is typically dissolved in a suitable vehicle such as saline (0.9% NaCl) or water for administration.[25]

Sample Collection: A Timeline of Exposure

A well-defined sampling schedule is critical for constructing accurate pharmacokinetic profiles.

Step-by-Step Blood Collection Protocol (Serial Sampling):

-

Anesthesia: Light anesthesia (e.g., isoflurane) may be required for certain sampling techniques to minimize animal distress.

-

Sampling Site: The saphenous vein or tail vein are suitable sites for repeated, small-volume blood sampling.

-

Collection: Use a small gauge needle (e.g., 27G) to collect a small volume of blood (e.g., 20-50 µL) into a capillary tube containing an anticoagulant (e.g., EDTA).

-

Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Urine and Feces Collection:

-

Metabolic cages are used for the separate collection of urine and feces over defined time intervals (e.g., 0-8h, 8-24h).[26]

Tissue Collection:

-

At the end of the study, animals are euthanized, and target organs (kidney, liver, etc.) are harvested, weighed, and stored at -80°C for subsequent analysis.

Caption: A typical experimental workflow for a murine toxicokinetic study.

Section 4: Bridging Kinetics and Toxicity: The Path to Pathology

The ultimate goal of studying the toxicokinetics of sodium aristolochate is to understand how its ADME properties contribute to its pathological effects. The high concentration of AAs and their reactive metabolites in the kidney directly leads to tubular necrosis and interstitial fibrosis, the hallmarks of AAN.[4][8] The formation of DNA adducts in renal tubular cells is a key initiating event in the development of both nephrotoxicity and subsequent urothelial cancers.[6][27] By correlating pharmacokinetic parameters with histopathological findings and markers of renal injury (e.g., blood urea nitrogen, creatinine), researchers can build a comprehensive picture of the dose-response relationship and the time course of AA-induced toxicity.[11]

Conclusion: A Framework for Future Research

This guide provides a comprehensive overview of the toxicokinetics of sodium aristolochate in murine models, from its initial absorption to its ultimate toxicological consequences. A thorough understanding of these processes is essential for continued research into the mechanisms of AAN, the development of biomarkers for early detection, and the exploration of potential therapeutic strategies to mitigate the devastating effects of this potent environmental toxin. The methodologies and protocols outlined herein provide a robust framework for researchers in the field to conduct rigorous and reproducible studies, ultimately contributing to a safer future.

References

-

Aristolochic acid - Wikipedia. [Link]

-

Studies on toxicokinetics and distribution of aristolochic acid-I in rats. Adverse Drug Reactions Journal. [Link]

-

Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition. Toxics. [Link]

-

Acute toxicity of aristolochic acid in rodents. Archives of Toxicology. [Link]

-

Aristolochic Acid Induces Renal Fibrosis and Senescence in Mice. International Journal of Molecular Sciences. [Link]

-

Enterohepatic Recirculation-Mediated Reabsorption of Aristolochic Acid I: Revealed by Toxicokinetics and Metabolite Identification in Rats. Toxics. [Link]

-

Aristolochic acid-induced nephropathy is attenuated in mice lacking the neutral amino acid transporter B 0 AT1 (Slc6a19). American Journal of Physiology-Renal Physiology. [Link]

-

UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment. Analytical Methods. [Link]

-

Aristolochic Acid Induces Renal Fibrosis and Senescence in Mice. MDPI. [Link]

-

Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS. Molecules. [Link]

-

Aristolochic Acid Induces Chronic Kidney Disease in ACE Knockout Mice. Journal of Experimental and Clinical Medicine. [Link]

-

LC-MS- and 1H NMR-Based Metabolomic Analysis and in Vitro Toxicological Assessment of 43 Aristolochia Species. Journal of Natural Products. [Link]

-

Studies on the metabolism of aristolochic acids I and II. Xenobiotica. [Link]

-

ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY. Nephron. [Link]

-

Studies on the metabolism of aristolochic acids I and II. PubMed. [Link]

-

A liquid chromatography-mass spectrometry method for the quantitation of aristololactam-I in rat plasma. Biomedical Chromatography. [Link]

-

Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology. [Link]

-

Impact of Dietary Practices on DNA Adduct Formation by Aristolochic Acid I in Mice: Drinking Alkaline Water as a Risk Mitigation Strategy. Chemical Research in Toxicology. [Link]

-

NTP Toxicity Studies of Sodium Selenate and Sodium Selenite (CAS Nos. 13410-01-0 and 10102-18-8) Administered in Drinking Water to F344/N Rats and B6C3F1 Mice. Toxicology and Carcinogenesis. [Link]

-

Diagnostic methods for identifying aristolochic acid in biological samples: Narrative Review. Revista del Seminario de Estudiantes de Medicina. [Link]

-

Urine Collection for Group-Housed Mice in Toxicology Studies Using the LabSand® Techniques - An Alternative Method. Charles River Laboratories. [Link]

-

Pharmacokinetics and nephrotoxicity of aristolochic acid in rabbits. Toxicon. [Link]

-

Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. Toxics. [Link]

-

Microsampling in toxicology studies – maximising the scientific, business and 3Rs advantages. Toxicology Research. [Link]

-

Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. Molecules. [Link]

-

Acute Toxicity Studies on Sodium Chloride Administered Intraperitoneally in WistarRats. ResearchGate. [Link]

-

Clinical Pathology and Sample Collection in the Laboratory Rodent. Veterinary Clinics of North America: Exotic Animal Practice. [Link]

-

Pharmacokinetics, mass balance, tissue distribution, metabolism, and excretion of praliciguat, a clinical‐stage soluble guanylate cyclase stimulator in rats. Pharmacology Research & Perspectives. [Link]

-

SODIUM-ALGINATE TOXICITY IN MICE. Indian Journal of Physiology and Pharmacology. [Link]

-

Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats. Toxins. [Link]

-

Determination of Aristolochic Acid Using Isocratic RP-HPLC Method. ResearchGate. [Link]

-

Histological analyses of aristolochic acid nephropathy (AAN) in vivo... ResearchGate. [Link]

-

Mouse urine collection using clear plastic wrap. ResearchGate. [Link]

-

DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

-

Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. MDPI. [Link]

-

Studies on the absorption, distribution, metabolism, and excretion of propionylmaridomycin in rats. The Journal of Antibiotics. [Link]

-

Computational Analysis of Naturally Occurring Aristolochic Acid Analogues and Their Biological Sources. Molecules. [Link]

-

Toxicology and carcinogenesis studies of sodium nitrite (CAS NO. 7632-00-0) in F344/N rats and B6C3F1 mice (drinking water studies). National Toxicology Program technical report series. [Link]

-

DNA adducts of aristolochic acid II: total synthesis and site-specific mutagenesis studies in mammalian cells. Nucleic Acids Research. [Link]

-

Absorption, distribution, metabolism, and excretion of the novel antibacterial prodrug tedizolid phosphate. Drug Metabolism and Disposition. [Link]

-

Methods for extracting and isolating aristolochic acid from natural matrices. Revista del Seminario de Estudiantes de Medicina. [Link]

-

Renal toxicity of aristolochic acid in rats as an example of nephrotoxicity testing in routine toxicology. Archives of Toxicology. [Link]

-

Analyzing aristolochic acids in Chinese herbal preparations using LC/MS/MS. Journal of Food and Drug Analysis. [Link]

-

Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. [Link]

-

Studies on the mechanism of the toxic action of sodium nitrite on intestinal absorption in rats. Archives of Environmental Contamination and Toxicology. [Link]

-

Impact of DietaryPractices on DNA Adduct Formationby Aristolochic Acid I in Mice: Drinking Alkaline Water as a RiskMitigation Strategy. R Discovery. [Link]

Sources

- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 2. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches | MDPI [mdpi.com]

- 4. Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aristolochic Acid Induces Renal Fibrosis and Senescence in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rev-sen.ec [rev-sen.ec]

- 8. Acute toxicity of aristolochic acid in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the absorption, distribution, metabolism, and excretion of propionylmaridomycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on toxicokinetics and distribution of aristolochic acid-I in rats [cadrj.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Pharmacokinetics, mass balance, tissue distribution, metabolism, and excretion of praliciguat, a clinical‐stage soluble guanylate cyclase stimulator in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the metabolism of aristolochic acids I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Absorption, distribution, metabolism, and excretion of the novel antibacterial prodrug tedizolid phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enterohepatic Recirculation-Mediated Reabsorption of Aristolochic Acid I: Revealed by Toxicokinetics and Metabolite Identification in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS | MDPI [mdpi.com]

- 23. jfda-online.com [jfda-online.com]

- 24. Aristolochic Acid Induces Chronic Kidney Disease in ACE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

- 26. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 27. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mutagenic Footprint of Sodium Aristolochate: A Technical Guide to Urothelial Carcinoma Research

This guide provides an in-depth exploration of the mutagenic potential of sodium aristolochate, a principal component of aristolochic acid (AA), in the context of urothelial carcinoma research. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental designs. We will delve into the molecular mechanisms of AA-induced carcinogenesis, detail robust methodologies for its investigation, and provide insights into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Silent Carcinogen in Herbal Remedies

Aristolochic acid (AA), a nitrophenanthrene carboxylic acid found in Aristolochia species of plants, has been used in traditional herbal remedies for centuries.[1][2] However, a significant body of evidence has unequivocally classified AA as a potent human carcinogen, with a strong etiological link to upper tract urothelial carcinoma (UTUC).[3][4][5][6][7] Exposure to AA, often through the ingestion of contaminated herbal preparations, leads to aristolochic acid nephropathy (AAN), a progressive renal disease that is frequently accompanied by a high risk of urothelial malignancies.[3][8] This guide will focus on sodium aristolochate, a salt of AA, and its profound mutagenic impact on the urothelium.

The Molecular Underpinnings of Aristolochic Acid's Mutagenicity

The carcinogenicity of AA is rooted in its ability to form covalent adducts with DNA, leading to a cascade of cellular and genetic damage.[3][9] This process is not direct; AA requires metabolic activation to exert its genotoxic effects.

Metabolic Activation and DNA Adduct Formation

Upon entering the body, AA is metabolized by nitroreductases to form reactive aristolactam-DNA adducts.[5][6][7][10] These adducts primarily form with the purine bases of DNA, with a preference for adenine. The predominant and most persistent adduct is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI), which can persist in tissues for a lifetime in rats and for many months in humans.[11] This remarkable persistence is a key factor in the long latency period often observed between AA exposure and cancer development. The formation of these bulky adducts disrupts the normal structure of DNA, leading to errors during DNA replication and transcription.

Caption: Metabolic activation of aristolochic acid and subsequent DNA adduct formation leading to urothelial carcinoma.

The Mutational Signature: A Telltale Sign of AA Exposure

A hallmark of AA-induced carcinogenesis is a unique and highly specific mutational signature: an A:T to T:A transversion.[2][4][5][6][7] This signature is so distinct that its presence in the genomic landscape of a tumor is considered a reliable biomarker of prior AA exposure.[5][6][7] The tumor suppressor gene TP53 is a frequent target of these mutations in AA-associated urothelial carcinomas.[2][4][5][6][7] The persistence of the dA-AAI adduct, which is poorly repaired by the nucleotide excision repair pathway, is thought to be the primary driver of this specific transversion during DNA replication.[3]

In Vitro Methodologies for Assessing Mutagenic Potential

Investigating the mutagenic potential of sodium aristolochate in a controlled laboratory setting is crucial for understanding its mechanisms of action and for screening potential therapeutic interventions.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and cost-effective method for assessing the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the ability of the bacteria to produce histidine and thus allowing them to grow.

Causality Behind Experimental Choices: The choice of Salmonella strains is critical. Strains like TA98 and TA100 are sensitive to frameshift and base-pair substitution mutagens, respectively. The inclusion of strains deficient in nitroreductase activity (e.g., TA98NR, TA100NR) can help determine if the mutagenicity of AA is dependent on this enzymatic activation, as has been previously demonstrated.[12] The addition of a mammalian metabolic activation system (S9 fraction from rat liver) is essential to mimic the in vivo metabolism of AA.

Self-Validating System: The protocol's integrity is maintained through the inclusion of both positive and negative controls.

-

Negative Control: Vehicle (e.g., DMSO) to establish the spontaneous reversion rate.

-

Positive Controls:

-

Without S9: A known direct-acting mutagen (e.g., sodium azide for TA100).

-

With S9: A known pro-mutagen that requires metabolic activation (e.g., 2-aminoanthracene).

-

A significant, dose-dependent increase in the number of revertant colonies in the AA-treated plates compared to the negative control indicates a mutagenic effect.

Experimental Protocol: Ames Test for Sodium Aristolochate

-

Preparation:

-

Prepare overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA98NR, TA100NR).

-

Prepare a range of concentrations of sodium aristolochate dissolved in a suitable solvent (e.g., DMSO).

-

If using metabolic activation, prepare the S9 mix containing S9 fraction, cofactors (e.g., NADP, G6P), and buffer.

-

-

Assay Procedure:

-

In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the sodium aristolochate solution (or control), and 0.5 mL of the S9 mix (or buffer if not using metabolic activation).

-

Incubate the mixture at 37°C for 20 minutes with gentle shaking.

-

Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A positive result is defined as a dose-related increase in the number of revertants to at least twice the background (negative control) count.

-

Urothelial Cell Culture Models

Utilizing human urothelial cell lines provides a more physiologically relevant system to study the effects of AA on the target tissue. The immortalized human urothelial cell line SV-HUC-1 is a suitable model for these studies.[13]

Causality Behind Experimental Choices: SV-HUC-1 cells, while not cancerous, are of human urothelial origin and can be used to model the early stages of cellular transformation. They allow for the investigation of various cellular processes, including proliferation, migration, and invasion, in response to AA exposure.

Self-Validating System:

-

Negative Control: Untreated or vehicle-treated cells to establish baseline cellular behavior.

-

Positive Control: A known inducer of the specific endpoint being measured (e.g., a growth factor for proliferation assays).

Experimental Protocol: Cell Proliferation and Invasion Assays

-

Cell Culture:

-

Culture SV-HUC-1 cells in appropriate media and conditions.

-

-

Treatment:

-

Expose cells to a range of concentrations of sodium aristolochate for a defined period (e.g., 24, 48, 72 hours).

-

-

Cell Proliferation Assay (e.g., MTT or WST-1 assay):

-

After treatment, add the MTT or WST-1 reagent to the cells and incubate.

-

Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.

-

-

Transwell Invasion Assay:

-

Seed AA-treated cells in the upper chamber of a Matrigel-coated Transwell insert.

-

Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the insert.

-

Fix, stain, and count the cells that have invaded through the Matrigel and membrane.

-

Table 1: Hypothetical Quantitative Data from In Vitro Assays

| Sodium Aristolochate (µM) | Cell Viability (% of Control) | Relative Invasion (% of Control) |

| 0 (Control) | 100 ± 5.2 | 100 ± 8.1 |

| 1 | 95 ± 4.8 | 125 ± 9.3 |

| 5 | 82 ± 6.1 | 180 ± 11.5 |

| 10 | 65 ± 7.3 | 250 ± 15.2 |

In Vivo Models: Recapitulating Urothelial Carcinogenesis

Animal models are indispensable for studying the long-term effects of AA exposure and the development of urothelial carcinoma in a whole-organism context. Rodent models, particularly rats, have been successfully used to demonstrate AA-induced urothelial tumors.[11][14]

Causality Behind Experimental Choices: Rat models are often chosen due to their anatomical and physiological similarities to humans in terms of the urinary system. They also develop urothelial tumors with exposure to AA, mimicking the human disease.[11]

Self-Validating System:

-

Control Group: A group of animals that receives the vehicle (e.g., saline) instead of AA to provide a baseline for tumor incidence and other pathological changes.

Experimental Protocol: Long-Term Carcinogenicity Study in Rats

-

Animal Model:

-

Use a suitable strain of rats (e.g., Wistar or Sprague-Dawley).

-

-

Administration:

-

Administer sodium aristolochate to the experimental group via oral gavage or in the drinking water for an extended period (e.g., several months).

-

-

Monitoring:

-

Monitor the animals regularly for clinical signs of toxicity and tumor development.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals and perform a complete necropsy.

-

Collect the urinary tract tissues (kidneys, ureters, bladder) for histopathological examination to identify and characterize urothelial tumors.

-

Isolate DNA from tumor and normal tissues to analyze for the characteristic A:T to T:A mutational signature in genes like TP53.

-

Caption: Experimental workflow for assessing the mutagenic and carcinogenic potential of sodium aristolochate.

Signaling Pathways Implicated in AA-Induced Urothelial Cell Malignancy

Recent research has begun to unravel the downstream signaling pathways that are activated by AA and contribute to the malignant phenotype of urothelial cells. The Mitogen-Activated Protein Kinase (MAPK) pathway has emerged as a key player.

Studies have shown that exposure of urothelial cells to AA can lead to the activation of the p38 and Extracellular signal-Regulated Kinase (ERK) sub-pathways of the MAPK cascade.[13] This activation is associated with increased expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitate cell migration and invasion.[13]

Caption: The MAPK signaling pathway activated by aristolochic acid, leading to increased urothelial cell invasion.

Conclusion and Future Directions

The mutagenic potential of sodium aristolochate in urothelial carcinoma is a well-established and significant public health concern, particularly in regions with a high prevalence of herbal medicine use.[2] The distinct A:T to T:A mutational signature serves as a powerful tool for molecular epidemiology and diagnostics. The experimental frameworks outlined in this guide provide a robust foundation for further research into the precise mechanisms of AA-induced carcinogenesis, the identification of potential therapeutic targets, and the development of strategies for the prevention and treatment of this devastating disease. Future research should focus on developing more sophisticated in vitro models, such as 3D organoids, that better recapitulate the complexity of the urothelium, and on further elucidating the signaling networks that are dysregulated by AA.

References

-

National Toxicology Program. (2021). Aristolochic Acids - 15th Report on Carcinogens. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Aristolochic Acid-Induced DNA Adduct Formation Triggers Acute DNA Damage Response in Rat Kidney Proximal Tubular Cells. [Link]

-

Chen, C. H., et al. (2021). Aristolochic Acid and Immunotherapy for Urothelial Carcinoma: Directions for unmet Needs. Journal of Biomedical Science, 28(1), 74. [Link]

-

Huang, C. Y., et al. (2019). Aristolochic Acid Affects Upper Tract Urothelial Cancer Behavior through the MAPK Pathway. International Journal of Molecular Sciences, 20(19), 4786. [Link]

-

ResearchGate. (2023). Multi-target Synergistic Regulatory Mechanisms of Aristolochic Acid-Induced Urothelial Carcinoma: Evidence from Network Toxicology and Molecular Dynamics. [Link]

-

Chen, C. H., et al. (2021). Aristolochic acid-associated urinary tract cancers: an updated meta-analysis of risk and oncologic outcomes after surgery and systematic review of molecular alterations observed in human studies. Cancer Communications, 41(4), 299-313. [Link]

-

Purohit, V., & Basu, A. K. (2000). Aristolochic acid as a probable human cancer hazard in herbal remedies: a review. Mutagenesis, 15(2), 119-129. [Link]

-

Hoang, M. L., et al. (2015). Mutation signatures implicate aristolochic acid in bladder cancer development. Genome Medicine, 7(1), 37. [Link]

-

Pezzuto, J. M., et al. (1988). Evaluation of the mutagenic and cytostatic potential of aristolochic acid (3,4-methylenedioxy-8-methoxy-10-nitrophenanthrene-1-carboxylic acid) and several of its derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 206(3), 347-355. [Link]

-

Renaissance School of Medicine at Stony Brook University. (n.d.). Aristolochic Acid Research. [Link]

-

Chen, C. H., et al. (2013). Aristolochic acid-induced upper tract urothelial carcinoma in Taiwan: clinical characteristics and outcomes. International Journal of Cancer, 132(11), 2694-2702. [Link]

-

Chen, C. H., et al. (2012). Aristolochic acid-associated urothelial cancer in Taiwan. Proceedings of the National Academy of Sciences, 109(21), 8241-8246. [Link]

-

Chen, C. H., et al. (2005). Induction of urothelial proliferation in rats by aristolochic acid through cell cycle progression via activation of cyclin D1/cdk4 and cyclin E/cdk2. Food and Chemical Toxicology, 43(11), 1623-1630. [Link]

-

Chen, C. H., et al. (2012). Aristolochic acid-associated urothelial cancer in Taiwan. Proceedings of the National Academy of Sciences, 109(21), 8241-8246. [Link]

-

Chen, C. H., et al. (2012). Aristolochic acid-associated urothelial cancer in Taiwan. Santé Publique France. [Link]

Sources

- 1. Mutation signatures implicate aristolochic acid in bladder cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aristolochic Acid Research | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]

- 3. Aristolochic acid-associated urinary tract cancers: an updated meta-analysis of risk and oncologic outcomes after surgery and systematic review of molecular alterations observed in human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aristolochic acid-induced upper tract urothelial carcinoma in Taiwan: clinical characteristics and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aristolochic acid-associated urothelial cancer in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Aristolochic acid-associated urothelial cancer in Taiwan [cancer.fr]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Evaluation of the mutagenic and cytostatic potential of aristolochic acid (3,4-methylenedioxy-8-methoxy-10-nitrophenanthrene-1-carboxylic acid) and several of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aristolochic Acid Affects Upper Tract Urothelial Cancer Behavior through the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of urothelial proliferation in rats by aristolochic acid through cell cycle progression via activation of cyclin D1/cdk4 and cyclin E/cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Modeling of Aristolochic Acid Nephropathy (AAN)

Part 1: Strategic Overview & Mechanistic Grounding

Introduction

Aristolochic Acid Nephropathy (AAN) is a progressive tubulointerstitial nephritis caused by the ingestion of aristolochic acids (AA), naturally occurring nitrophenanthrene carboxylic acids found in Aristolochia and Asarum plants.[1][2][3][4][5][6][7][8][9][10][11][12] Clinically, it presents as "Balkan Endemic Nephropathy" or herbal medicine-associated nephropathy.

For drug development and mechanistic studies, the AAN mouse model is unique because it recapitulates the AKI-to-CKD transition . Unlike ischemia-reperfusion injury (which is variable) or cisplatin (which is systemic), AAN specifically targets the Proximal Tubular Epithelial Cells (PTECs) due to the expression of Organic Anion Transporters (OATs).

The "Why" Behind the Design

-

Strain Selection (Critical): You must use Male C57BL/6 mice .

-

Reasoning: Research confirms a distinct sex difference.[9][13] Male mice are significantly more susceptible to AAN than females.[13] This susceptibility is linked to the androgen-dependent expression of OAT1 and OAT3 in the kidney, which facilitate AA entry into tubular cells. Female mice or castrated males show reduced OAT expression and resistance to toxicity.

-

-

Compound Selection: Use Aristolochic Acid I (AAI) Sodium Salt .

-

Reasoning: While natural plant extracts contain a mixture of AAI and AAII, crude extracts introduce batch-to-batch variability. AAI is the primary nephrotoxin. The sodium salt form is water-soluble, eliminating the need for vehicles like DMSO or Ethanol, which can induce background tissue irritation or confound metabolic data.

-

Mechanistic Pathway

The following diagram illustrates the specific entry and activation pathway of AA within the proximal tubule.

Figure 1: Molecular pathogenesis of AAN. AA-I enters PTECs via OATs, undergoes nitroreduction, and causes dual genotoxic and cytotoxic damage.

Part 2: Experimental Protocols

Reagent Preparation

Safety Warning: Aristolochic Acid is a Class I Carcinogen.[12] Handle only in a fume hood with double nitrile gloves.

-

Stock Solution: Dissolve Aristolochic Acid I Sodium Salt (Sigma-Aldrich or equivalent, >97% HPLC purity) in sterile PBS to a concentration of 2.5 mg/mL .

-

Storage: Aliquot and store at -20°C protected from light (amber tubes). Avoid repeated freeze-thaw cycles.

Protocol A: Acute Kidney Injury (AKI) Model

Objective: To study acute tubular necrosis (ATN), inflammation, and early regeneration.

-

Animals: Male C57BL/6 mice, 8-10 weeks old (20-25g).

-

Acclimatization: 1 week prior to study.

-

Dosage: 5 mg/kg body weight.

-

Administration: Intraperitoneal (IP) injection.[4][11][14][15]

-

Frequency: Daily for 4 consecutive days (Day 0, 1, 2, 3).

-

Sacrifice: Day 5 (peak injury) or Day 10 (early repair).

Protocol B: Chronic Nephropathy (CKD/Fibrosis) Model

Objective: To study tubulointerstitial fibrosis, collagen deposition, and CKD progression.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Dosage: 2.5 mg/kg body weight.

-

Administration: Intraperitoneal (IP) injection.[4][11][14][15]

-

Frequency: Intermittent. Inject every 3 days (e.g., Mon/Thu) for 4 weeks .

-

Recovery Phase: After the last injection, allow a 2-week "remodeling phase" without treatment.

-

Sacrifice: Day 42 (6 weeks total).

Experimental Workflow Visualization

Figure 2: Temporal workflow for Acute vs. Chronic AAN model establishment.

Part 3: Validation & Data Interpretation

To confirm the establishment of the model, you must assess functional, histological, and molecular parameters.[11]

Validation Parameters Table

| Category | Parameter | Acute Model (Day 5) | Chronic Model (Week 6) | Method |

| Renal Function | Serum Creatinine (SCr) | Elevated (2-3x baseline) | Moderately Elevated | HPLC or Enzymatic Kit |

| BUN | Elevated (>80 mg/dL) | Elevated (>60 mg/dL) | Urease Assay | |

| Urinary Biomarkers | NGAL / Lipocalin-2 | Peak Elevation | Moderate / Variable | ELISA |

| Albumin/Creatinine Ratio | Mild Increase | Significant Proteinuria | ELISA | |

| Histopathology | H&E Staining | Extensive necrosis, loss of brush border, cast formation | Tubular atrophy, immune infiltration | Light Microscopy |

| Masson’s Trichrome | Negative / Minimal | Extensive Interstitial Fibrosis (Blue stain) | Image Analysis (%) | |

| Molecular (mRNA) | Havcr1 (KIM-1) | ++++ (Tubular Injury) | ++ | RT-qPCR |

| Col1a1 / Fn1 | + | ++++ (Fibrosis) | RT-qPCR | |

| Tgfb1 | + | +++ (Pro-fibrotic Driver) | RT-qPCR |

Troubleshooting Guide

-

Issue: High Mortality (>20%) in Acute Group.

-

Cause: Dehydration or batch potency.

-

Solution: Provide wet mash or subcutaneous saline (0.5 mL) daily during the injection phase. Verify AA dosage; commercial purity varies.

-

-

Issue: No Fibrosis in Chronic Group.

-

Cause: Dosage too low or female mice used.

-

Solution: Ensure male mice are used (testosterone drives OATs). Increase dose to 3.0 mg/kg or extend remodeling phase.

-

-

Issue: Variable Kidney Injury.

-

Cause: Inconsistent IP injection technique (injecting into gut/fat).

-

Solution: Use a restrainer to ensure proper IP placement.

-

References

-

Debelle, F. D., et al. (2008). Aristolochic acid nephropathy: A worldwide problem.[10] Kidney International, 74(2), 158–169. Link

-

Satoskar, A. A., et al. (2017). Mouse models of aristolochic acid nephropathy. Methods in Molecular Biology, 1537, 281–290. Link

-

Baudoux, T. E., et al. (2012). Experimental aristolochic acid nephropathy: a relevant model to study AKI-to-CKD transition.[2] Kidney International, 82, 113-113. (Contextual grounding for biphasic protocol).

-

Zhou, Y., et al. (2010). The presence of testis determines aristolochic acid-induced nephrotoxicity in mice.[13] American Journal of Physiology-Renal Physiology, 299(1), F109-F118. Link

-

Jadot, I., et al. (2017). Aristolochic acid nephropathy: cellular and molecular mechanisms of drug-induced kidney injury. Clinical Kidney Journal, 10(1), 80-87. Link

Sources

- 1. Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition [frontiersin.org]

- 3. Comparison of the mutagenicity of aristolochic acid I and aristolochic acid II in the gpt delta transgenic mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of aristolochic acid I in mouse serum and tissues by using magnetic solid-phase extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats [mdpi.com]

- 9. Sex differences in aristolochic acid I-induced nephrotoxicity in mice and the effect of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aristolochic Acid Induces Chronic Kidney Disease in ACE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijbs.com [ijbs.com]

- 13. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 14. Chronic kidney disease amplifies severe kidney injury and mortality in a mouse model of skin arsenical exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Restored nitric oxide bioavailability reduces the severity of acute-to-chronic transition in a mouse model of aristolochic acid nephropathy | PLOS One [journals.plos.org]

Application Note & Protocol: Preparation of Sodium Aristolochate Stock Solution for Intraperitoneal Injection in Preclinical Research

Abstract: This document provides a comprehensive, field-proven protocol for the preparation of sodium aristolochate stock solutions intended for intraperitoneal (IP) injection in preclinical animal models. Aristolochic acids are potent nephrotoxins and Group 1 human carcinogens, frequently utilized in research to induce models of nephropathy and urothelial cancer.[1][2][3] Given the extreme hazardous nature of this compound, this guide places paramount importance on safety and handling procedures. The protocol details the rationale for vehicle selection, step-by-step preparation from solid compound to a sterile, injection-ready solution, quality control measures, and stability guidelines. The aim is to ensure the generation of a reliable, consistent, and safe-to-handle stock solution for reproducible in vivo studies.

CRITICAL SAFETY DIRECTIVE: HAZARD AWARENESS & HANDLING

WARNING: Aristolochic Acid and its salts are classified by the International Agency for Research on Cancer (IARC) as Group 1 carcinogens , meaning they are carcinogenic to humans.[2][3] They are also potent mutagens and nephrotoxins that can cause severe kidney damage and failure.[1][4] All handling steps must be performed with extreme caution to prevent any exposure.

-

Designated Work Area: All work with solid and dissolved sodium aristolochate MUST be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[5][6]

-

Respiratory Protection: A full-face respirator with N100/P100-rated cartridges is required when handling the powder.[5]

-

Hand Protection: Use double-gloving with chemically resistant nitrile gloves. Consult the glove manufacturer's compatibility chart.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Body Protection: Wear a disposable, solid-front lab coat or a full-body protective suit.

-

-

Waste Disposal: All contaminated materials (gloves, vials, filters, pipette tips, bench paper) are considered hazardous waste and must be disposed of according to institutional and national regulations for carcinogenic materials.[6]

-

Spill Management: Have a spill kit specifically for cytotoxic/carcinogenic compounds readily available. In case of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup.

Physicochemical Properties & Vehicle Selection

The choice of vehicle is critical for ensuring the bioavailability of the compound and minimizing confounding variables from solvent toxicity. Sodium aristolochate, as a salt, possesses significantly higher aqueous solubility compared to its parent aristolochic acid.[7] This property allows for the use of a simple, physiologically compatible vehicle.

Rationale for Vehicle Selection: Sterile 0.9% sodium chloride (isotonic saline) is the recommended vehicle. Its use is justified by:

-

Sufficient Solubility: Sodium aristolochate is soluble in water at 25 g/L (25 mg/mL), which is well above the typical concentration range required for in vivo studies.[8]

-

Biocompatibility: Isotonic saline is non-toxic and minimizes irritation at the injection site, ensuring that observed phenotypes are attributable to the compound, not the vehicle.

-

Simplicity: It avoids the use of co-solvents like DMSO or PEG, which can have their own biological effects and complicate experimental interpretation.[9]

Table 1: Physicochemical Data for Sodium Aristolochate I

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₀NNaO₇ | |

| Molecular Weight | 363.25 g/mol | N/A |

| Appearance | Yellowish solid | [8] |

| Water Solubility | 25 g/L | [8] |

| Stability | Stable under normal ambient and anticipated storage and handling conditions.[8] |[8] |

Reagents and Equipment

-

Sodium Aristolochate I (or specified mixture), ≥98% purity

-

Sterile 0.9% Sodium Chloride for Injection, USP

-

Sterile, individually wrapped syringes (various sizes)

-

Sterile needles (e.g., 21G for drawing, 25-27G for injection in mice)[10]

-

Sterile 0.22 µm PVDF or PES syringe filters

-

Sterile, sealed glass vials for storage (amber or clear, to be stored in the dark)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Certified Chemical Fume Hood

-

Full PPE ensemble (as detailed in Section 1.0)

-

Hazardous waste disposal containers

Experimental Protocol: Stock Solution Preparation (Example: 5 mg/mL)

This protocol describes the preparation of 10 mL of a 5 mg/mL sodium aristolochate stock solution. Adjust volumes and mass as required for your specific experimental needs.

4.1 Pre-Preparation & Calculation

-

Prepare Workspace: Ensure the chemical fume hood is clean, certified, and free of clutter. Line the work surface with absorbent, plastic-backed paper. Assemble all necessary sterile equipment.

-

Don PPE: Put on all required PPE as described in Section 1.0.

-

Calculate Required Mass:

-

Target Concentration: 5 mg/mL

-

Target Volume: 10 mL

-

Mass required = 5 mg/mL × 10 mL = 50 mg

-

4.2 Weighing and Dissolution

-

Tare Balance: Place a sterile, empty storage vial on the analytical balance inside the fume hood and tare the weight.

-

Weigh Compound: Carefully weigh 50 mg of sodium aristolochate powder directly into the tared vial. Handle the powder with extreme care to avoid generating dust.

-

Add Vehicle: Using a new sterile syringe and needle, draw up 10 mL of sterile 0.9% saline. Add the saline directly to the vial containing the weighed powder.

-

Dissolve: Securely cap the vial. Mix by gentle vortexing or inversion until all solid is completely dissolved. The resulting solution should be a clear, yellow liquid. Visually inspect against a dark background to ensure no particulates remain.

4.3 Sterilization and Aliquoting

-

Filter Assembly: Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.

-

Draw Solution: Using a needle, draw the entire dissolved sodium aristolochate solution into the syringe. Remove the needle and attach the syringe to the previously assembled filter.

-

Filter Sterilization: Carefully dispense the solution through the 0.22 µm filter into one or more new, sterile, and appropriately labeled storage vials. This step removes any potential microbial contamination.[11]

-

Labeling: Immediately label the final vials with the following information:

-

Compound Name: Sodium Aristolochate

-

Concentration: 5 mg/mL

-

Vehicle: 0.9% Sterile Saline

-

Preparation Date

-

"WARNING: EXTREMELY TOXIC & CARCINOGENIC"

-

Preparer's Initials

-

Workflow Visualization

Sources

- 1. Aristolochic acid-associated cancers: a public health risk in need of global action – IARC [iarc.who.int]

- 2. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARISTOCANCERS: Home [aristocancers.iarc.who.int]

- 4. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 5. research.uga.edu [research.uga.edu]

- 6. carlroth.com [carlroth.com]

- 7. Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. medchemexpress.com [medchemexpress.com]

Application Note: Sodium Aristolochate Administration (Oral Gavage vs. Intraperitoneal Injection)

Executive Summary & Scientific Rationale

Aristolochic Acid Nephropathy (AAN) is a critical model for studying tubulointerstitial fibrosis and the transition from Acute Kidney Injury (AKI) to Chronic Kidney Disease (CKD).[1] The choice of administration route—Oral Gavage (PO) versus Intraperitoneal Injection (IP) —is not merely a logistical decision but a fundamental determinant of the model's pathophysiology, reproducibility, and clinical relevance.

This guide provides a technical breakdown of administering Sodium Aristolochate (SA) , the water-soluble salt of Aristolochic Acid I (AAI). While pure AAI is often used, SA is preferred in modern protocols for its superior solubility in physiological buffers, reducing the need for confounding solvents like DMSO or ethanol.

The Core Divergence: Bioavailability vs. Relevance

-

Intraperitoneal (IP): The "Gold Standard" for mechanistic fibrosis studies. It bypasses first-pass gastric metabolism, offering ~100% bioavailability and rapid

(time to peak plasma concentration). This route minimizes inter-animal variability, making it ideal for testing anti-fibrotic therapeutics. -

Oral Gavage (PO): The "Physiologically Relevant" model. It mimics human ingestion of aristolochic acid-containing botanical drugs.[1] However, it introduces significant variability due to gastric emptying rates and lower bioavailability (~20-25%), often requiring higher dosages to achieve nephrotoxic thresholds.

Mechanistic Grounding: The Pathway of Toxicity

Understanding the pharmacokinetics (PK) is essential for protocol design. Upon systemic entry, SA is transported into Proximal Tubular Epithelial Cells (PTECs) via Organic Anion Transporters (OAT1/OAT3). Inside the cell, it undergoes nitroreduction by enzymes such as NQO1 and CYP1A1/1A2, converting it into the aristolactam nitrenium ion. This reactive intermediate forms covalent DNA adducts (AL-DNA), triggering p53-mediated apoptosis and subsequent fibrosis.

Visualization: Metabolic Activation & Signaling

The following diagram illustrates the critical pathway from administration to fibrosis.

Caption: Figure 1.[2][3] The metabolic activation pathway of Sodium Aristolochate within proximal tubular cells, leading to AL-DNA adduct formation and subsequent renal fibrosis.

Comparative Analysis: IP vs. PO

| Parameter | Intraperitoneal (IP) | Oral Gavage (PO) |

| Bioavailability | High (~100%) | Low (~20-25%) |

| Absorption Rate ( | Rapid (1-2 hours) | Delayed (3-4 hours) |

| Inter-Subject Variability | Low (High Reproducibility) | High (Dependent on gastric emptying) |

| Dosage Requirement | Lower (e.g., 2.5 - 5 mg/kg) | Higher (e.g., 5 - 10 mg/kg) |

| Primary Utility | AKI-to-CKD transition models; Drug screening. | Gut microbiome interaction; Antidote testing. |

| Key Risk | Injection site injury; Peritonitis.[4] | Esophageal perforation; Aspiration pneumonia. |

Experimental Protocols

Protocol A: Preparation of Sodium Aristolochate Solution

Safety Warning: SA is a potent carcinogen and nephrotoxin. Handle only in a biosafety cabinet (Class II) wearing double nitrile gloves, mask, and eye protection.

-

Weighing: Weigh the required amount of Sodium Aristolochate (Sigma-Aldrich or equivalent) into a light-protected (amber) microcentrifuge tube.

-

Note: SA is light-sensitive. Minimize exposure to ambient light.

-

-

Vehicle: Use sterile Phosphate Buffered Saline (PBS, pH 7.4) .

-

Why PBS? Unlike pure Aristolochic Acid, the sodium salt dissolves readily in PBS without the need for DMSO or ethanol, preventing vehicle-induced toxicity.

-

-

Dissolution: Add PBS to achieve a stock concentration (typically 1 mg/mL or 2 mg/mL). Vortex until fully dissolved. The solution should be clear and yellow.

-

Filtration: Filter sterilize using a 0.22 µm syringe filter into a sterile, amber glass vial.

-

Storage: Prepare fresh for each dosing session to ensure stability. If storage is necessary, store at -20°C for no more than 1 week, protected from light.

Protocol B: Intraperitoneal (IP) Injection (The Fibrosis Standard)

This protocol is designed to induce a robust AKI-to-CKD transition in C57BL/6 mice.

-

Acclimatization: Acclimatize mice (Male C57BL/6, 8-10 weeks) for 1 week.

-

Dosage Calculation: Administer 2.5 mg/kg to 5.0 mg/kg body weight.

-

Dose Finding: Sensitivity varies by strain and vendor. Perform a pilot study with n=3 per dose (2.5, 3.5, 5.0 mg/kg) to determine the lethal threshold.

-

-

Administration:

-

Restrain the mouse firmly.[4]

-

Inject into the lower right quadrant of the abdomen using a 27G needle to avoid the bladder and cecum.

-

Regimen: Inject once weekly for 4 weeks (Chronic Model) OR daily for 3 days followed by a 2-week recovery (Acute-to-Chronic Transition).

-

-

Monitoring: Monitor weight daily. >15% weight loss indicates severe toxicity requiring humane endpoints.

Protocol C: Oral Gavage (PO) (The Physiologic Model)

Use this protocol when studying the effect of oral antidotes or gut metabolism.

-

Fasting: Fast mice for 4 hours prior to dosing to standardize gastric emptying (optional but recommended for reduced variability).

-

Dosage Calculation: Administer 5.0 mg/kg to 10.0 mg/kg body weight.

-

Note: The oral dose is typically 2x the IP dose to account for first-pass metabolism and lower absorption.

-

-

Administration:

-

Use a flexible plastic gavage needle (feeding tube) appropriate for the mouse weight (e.g., 20G).

-

Measure the tube length from nose to last rib to ensure stomach delivery.

-

Insert gently; if resistance is felt, withdraw immediately to prevent esophageal rupture.

-

-

Regimen: Administer daily or every other day for 2-4 weeks depending on the desired severity of fibrosis.

Validation & Quality Control Workflow

To ensure the model's validity, a strict QC workflow must be followed. The timeline below illustrates a typical "AKI-to-CKD" transition study using the IP route.

Caption: Figure 2. Experimental timeline for an AKI-to-CKD transition model. The recovery phase is critical for the development of established fibrosis.

Validation Metrics (Self-Correction)

-

BUN/Creatinine: Should be elevated by Day 7-14. If normal, the dose was too low.

-

Histology: Masson’s Trichrome staining should reveal collagen deposition (blue) in the renal cortex by Day 28.

-

Exclusion Criteria: Mice losing >20% body weight should be euthanized and excluded from the "Chronic" dataset as they represent an "Acute Lethal" phenotype.

References

-

Debelle, F. D., et al. (2008). Aristolochic acid nephropathy: A worldwide problem. Kidney International, 74(2), 158-169. [Link]

-

Satoh, M., et al. (2015). A novel mouse model of aristolochic acid nephropathy induced by a single injection of aristolochic acid I. Kidney International, 88(6), 1269-1277. [Link]

-

Jadot, I., et al. (2017). An Integrated View of Aristolochic Acid Nephropathy: Update of the Literature. International Journal of Molecular Sciences, 18(2), 297. [Link]

-

Boudes, M., et al. (2022). Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition. Frontiers in Medicine, 9. [Link]

-

Stiborová, M., et al. (2008). Bioactivation of aristolochic acid I by quinone oxidoreductase 1 (NQO1). Chemical Research in Toxicology, 21(10), 2007-2016. [Link]

Sources

- 1. Frontiers | Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition [frontiersin.org]

- 2. Overview of aristolochic acid nephropathy: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of aristolochic acid Ι nephrotoxicity in mice via 1H NMR quantitative metabolomics and network pharmacology approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Time-Course Analysis of Sodium Aristolochate-Induced Renal Interstitial Fibrosis

Abstract & Clinical Relevance

Aristolochic Acid Nephropathy (AAN) represents a unique and clinically critical paradigm of renal injury. Unlike ischemia-reperfusion models which can be variable, Sodium Aristolochate (SA) induces a highly reproducible, biphasic phenotype: an initial Acute Kidney Injury (AKI) characterized by proximal tubular necrosis, followed by a robust transition to Chronic Kidney Disease (CKD) manifesting as tubulointerstitial fibrosis.

This application note details a Time-Course Protocol designed to capture the dynamic progression from DNA adduct formation to established collagen deposition. By focusing on the AKI-to-CKD transition , researchers can interrogate the specific molecular triggers—most notably G2/M cell cycle arrest —that drive maladaptive repair.[1]

Mechanistic Foundation: The G2/M Arrest Hypothesis

To design a valid experiment, one must understand the causality. SA does not merely kill cells; it reprograms them.

-

Entry: SA enters Proximal Tubular Epithelial Cells (PTECs) via Organic Anion Transporters (OATs).

-

DNA Damage: Formation of aristolactam-DNA adducts activates the DNA damage response (DDR), specifically the ATM/Chk2/p53 axis.[2]

-

The Pivot Point (G2/M Arrest): Instead of undergoing apoptosis or successful mitosis, PTECs arrest in the G2/M phase.

-

Profibrotic Secretion: These arrested cells adopt a Senescence-Associated Secretory Phenotype (SASP), releasing TGF-

1 and CTGF, which activate resident fibroblasts into myofibroblasts (

Visualization: Pathophysiological Cascade

Figure 1: The mechanistic pathway linking SA-induced DNA damage to fibrosis via G2/M cell cycle arrest.

Experimental Design & Timeline

This protocol utilizes a Short-Term Repeated Dose Model . Unlike single massive doses (which cause high mortality) or chronic low doses (which take months), this regimen (Days 0-3) induces a defined acute phase followed by a predictable fibrotic phase over 3-4 weeks.

Animal Model Selection

-

Species: Mouse (Male, C57BL/6J).[3][4] Note: Males are more susceptible to AAN than females due to higher OAT expression.

-

Age: 8–10 weeks.

-

Compound: Sodium Aristolochate (Sigma-Aldrich), dissolved in sterile PBS.

The "Transition" Timeline

-

Induction Phase: Daily IP injection (3.5 mg/kg) for 4 days (Day 0, 1, 2, 3).

-

Observation Phase: No treatment; disease progresses autonomously.

Figure 2: Temporal workflow for the Acute-to-Chronic AAN model.

Detailed Protocols

Protocol A: Induction of Nephropathy

Reagents:

-

Sodium Aristolochate (SA): Prepare a 1 mg/mL stock in sterile PBS. Protect from light.

-

Sterile 0.9% Saline (Vehicle).

Procedure:

-

Acclimatization: Allow mice to acclimatize for 7 days prior to Day 0.

-

Weighing: Weigh mice daily. Dosage must be adjusted to exact body weight.

-

Injection: Administer 3.5 mg/kg SA via Intraperitoneal (IP) injection on Days 0, 1, 2, and 3.

-

Control Group: Receive equal volume of PBS.

-

-

Monitoring: Monitor for weight loss >15% or signs of distress (piloerection, hunching).

-

Self-Validation: Mice should lose 5-10% body weight by Day 5 but recover by Day 10. If weight loss >20%, the dose is too toxic for your specific substrain.

-

Protocol B: Tissue Processing for Fibrosis Assessment

Rationale: Fibrosis is patchy. Standard H&E is insufficient for quantification.

-

Perfusion: Anesthetize mouse. Perfuse left ventricle with cold PBS to remove blood (crucial for clean IHC).

-

Fixation: Harvest kidneys. Fix one half in 4% Paraformaldehyde (24h) for paraffin embedding. Snap-freeze the other half in liquid nitrogen for RNA/Protein.

-

Staining:

-

Masson’s Trichrome: Stains collagen blue. Used for overall fibrosis scoring.

-

Picrosirius Red: Specific for Collagen I/III.[5] Under polarized light, thick fibers appear orange/red.

-

Protocol C: Molecular Analysis (The "Checkpoints")

To validate the Time-Course, you must assess specific markers at specific times.

| Target Category | Marker | Method | Peak Expression | Biological Meaning |

| Acute Injury | KIM-1 / NGAL | qPCR / IHC | Day 3 - 5 | Proximal tubule damage. |

| Cell Cycle | p-Histone H3 | IHC | Day 5 - 7 | G2/M arrest (mitotic marker). |

| Inflammation | F4/80 (Macrophage) | IHC | Day 7 - 10 | Immune cell infiltration. |

| Fibrogenesis | TGF- | qPCR | Day 7 - 14 | Profibrotic signaling activation. |

| Fibrosis | WB / IHC | Day 14 - 20+ | Myofibroblast accumulation. | |

| Matrix | Collagen I / Fibronectin | WB / Stain | Day 20+ | Permanent scar formation. |

Data Interpretation & Expected Results

Phase 1: Acute Tubular Necrosis (Day 5)

-

Histology: Extensive necrosis of proximal tubules (S3 segment), loss of brush border, tubular dilation.

-

Molecular: High KIM-1, High NGAL. Low/Basal

-SMA. -

Key Insight: At this stage, creatinine is elevated, but fibrosis is not yet established.

Phase 2: The Transition (Day 10)

-

Histology: Necrosis resolving, but interstitial cellularity increases.

-

Molecular: Peak macrophage influx (F4/80+). "Senescent" tubular cells visible (enlarged nuclei).

-

Key Insight: This is the therapeutic window for preventing the transition.

Phase 3: Chronic Fibrosis (Day 20-28)

-

Histology: Tubular atrophy (thyroidization), extensive interstitial collagen deposition (Blue on Trichrome).

-

Molecular: High

-SMA, High Fibronectin, High Collagen I. Creatinine may stabilize but remain elevated. -

Key Insight: This represents irreversible CKD.

Troubleshooting & Quality Control

-

Batch Variability: Aristolochic Acid potency varies by batch and source (mixture of AAI and AAII).

-

Solution: Always run a pilot study (n=3) when changing batches. Sodium Aristolochate is generally more consistent than crude herbal extracts.

-

-

Solubility: AA is hydrophobic. Sodium Aristolochate is water-soluble.

-

Solution: If using pure AA, dissolve in DMSO first, then dilute in PBS. If using Sodium Aristolochate, dissolve directly in PBS.

-

-

Mortality: If mortality exceeds 20% by Day 7, reduce dose to 2.5 mg/kg. C57BL/6 mice from different vendors (e.g., Jackson vs. Charles River) have different sensitivities.

References

-

Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition. Source: Frontiers in Physiology (2022). Context: Defines the biphasic nature of the model and the 3.5 mg/kg protocol.

-

Aristolochic acid induces renal fibrosis by arresting proximal tubular cells in G2/M phase mediated by HIF-1α. Source:[6][7] The FASEB Journal (2020).[6] Context: Establishes the G2/M arrest mechanism as the driver of fibrosis.[1][6]

-

Mechanism of chronic aristolochic acid nephropathy: role of Smad3. Source: American Journal of Physiology-Renal Physiology (2010). Context: Details the TGF-beta/Smad signaling pathway in AAN.

-

Aristolochic Acid Induces Renal Fibrosis and Senescence in Mice. Source: International Journal of Molecular Sciences (2021). Context: Links AAN to accelerated aging and senescence markers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rodent models of AKI-CKD transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nafamostat mesilate attenuates renal fibrosis by suppressing the IL-17 signaling pathway [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Overview of aristolochic acid nephropathy: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aristolochic acid induces renal fibrosis by arresting proximal tubular cells in G2/M phase mediated by HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Variability in Sodium Aristolochate-Induced Fibrosis Models

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the sodium aristolochate (SA) induced-fibrosis model. As a Senior Application Scientist, I understand that achieving consistent, reproducible results is paramount to your research. Aristolochic acid (AA) and its sodium salt are potent tools for inducing renal fibrosis that closely mimics human aristolochic acid nephropathy (AAN).[1][2] However, this model is also known for its potential for high variability, which can complicate data interpretation and compromise study outcomes.

This guide is designed to provide in-depth, field-proven insights into the causal factors behind this variability and to offer robust, self-validating protocols to mitigate them. We will move beyond simple procedural steps to explain the scientific rationale, empowering you to proactively control for variables and troubleshoot effectively when issues arise.

Understanding the Model and Its Inherent Variability

Sodium aristolochate induces renal fibrosis through a complex, multi-stage process. Initially, it causes acute tubular injury.[3] This is followed by a chronic phase characterized by persistent inflammation, infiltration of immune cells, and the activation of fibroblasts, leading to excessive extracellular matrix deposition and, ultimately, tubulointerstitial fibrosis.[3][4] The transition from acute kidney injury (AKI) to chronic kidney disease (CKD) is a key feature of this model.[3][5]

Variability can be introduced at nearly every stage of this process, from initial reagent preparation to the genetic predisposition of the animal models themselves. By understanding the key drivers of fibrosis in this model, such as the activation of the TGF-β/Smad3 pathway, we can better control the experimental inputs to achieve more uniform outputs.[6]

Frequently Asked Questions & Troubleshooting Hub

This section addresses the most common issues encountered when using the sodium aristolochate model.

Category 1: Reagent and Dosing Concerns

Q1: I'm seeing significant weight loss and high mortality in my SA-treated group, far beyond what's expected. What's going wrong?